

Molecular weight and formula of 4-Benzyloxyanisole

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **4-Benzyloxyanisole**

This guide provides comprehensive information on the chemical and physical properties of **4-Benzyloxyanisole**, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 4-Benzyloxyanisole

4-Benzyloxyanisole is an organic compound with the chemical formula C14H14O2.[1][2][3][4] Its molecular weight is approximately 214.26 g/mol .[2][3][4][5][6] The structure consists of a benzyl group linked via an ether bond to the oxygen atom of a p-methoxyphenol. It is also known by other names such as 1-(benzyloxy)-4-methoxybenzene and benzyl p-methoxyphenyl ether.[1][5]

Quantitative Data Summary

The key physical and chemical properties of **4-Benzyloxyanisole** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C14H14O2[1][2][3][4][5][6][7]
Molecular Weight	214.26 g/mol [2][3][4][5][6]
CAS Number	6630-18-8[1][2][5]
Melting Point	71 °C[1][6][7]
Boiling Point	334.3 °C at 760 mmHg[1][6]
Density	1.081 g/cm ³ [1][6][7]
Flash Point	134.9 °C[1][6]
Refractive Index	1.56[1]
LogP	3.27420[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Benzyloxyanisole** are outlined below.

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of **4-Benzyloxyanisole** is the Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxyphenol to form a nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl bromide.[8]

Materials and Reagents:

- 4-Methoxyphenol
- · Benzyl bromide
- Potassium carbonate (K2CO3) or another suitable base
- · Acetone or another polar apathetic solvent



- Deionized water
- Ethyl acetate
- 1 M Hydrochloric acid
- Brine
- Anhydrous sodium sulfate

Procedure:

- Deprotonation: In a round-bottom flask, dissolve 4-methoxyphenol in acetone. Add potassium carbonate to the solution and stir the resulting suspension vigorously at room temperature for approximately 30 minutes to facilitate the formation of the potassium salt of the phenoxide.[8]
- Alkylation: Slowly add benzyl bromide to the suspension. Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.[8]
- Extraction: To the residue, add deionized water and ethyl acetate and transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid. Separate the organic layer.[8]
- Washing and Drying: Wash the organic layer sequentially with deionized water and brine.
 Dry the organic layer over anhydrous sodium sulfate.[8]
- Purification: Filter off the drying agent and concentrate the organic solution under reduced
 pressure to yield the crude product. The crude 4-Benzyloxyanisole can be further purified
 by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white
 crystalline solid.[8]



Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR Spectroscopy: The ¹H NMR spectrum of **4-Benzyloxyanisole** in CDCl3 is expected to show characteristic signals.[9] Protons of the methoxy group typically appear as a singlet around 3.74 ppm. The benzylic protons (-O-CH₂-) present as a singlet at approximately 4.99 ppm. The aromatic protons of the methoxyphenyl group appear as two doublets around 6.82 and 6.90 ppm, while the protons of the benzyl group's phenyl ring are observed as a multiplet in the range of 7.28-7.43 ppm.[9]
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl3 will display distinct peaks for each carbon atom.[9] Expected chemical shifts include a signal for the methoxy carbon at approximately 55.7 ppm and the benzylic carbon at around 70.8 ppm. The aromatic carbons will appear in the range of 114.7 to 154.0 ppm.[9]

Infrared (IR) Spectroscopy: The IR spectrum of **4-Benzyloxyanisole** provides information about its functional groups. The spectrum is typically recorded using a KBr wafer technique.[5] Key absorption bands would include C-O stretching vibrations for the ether linkages and C-H stretching and bending vibrations for the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **4-Benzyloxyanisole**. The electron ionization (EI) mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual signaling pathway where a molecule like **4-Benzyloxyanisole** could potentially act as a ligand.



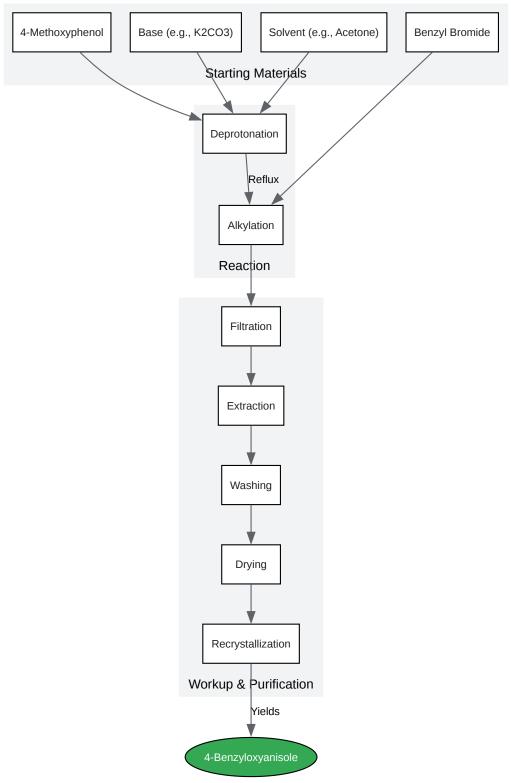


Figure 1: Synthesis Workflow for 4-Benzyloxyanisole

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Caption: Figure 1: Synthesis Workflow for 4-Benzyloxyanisole



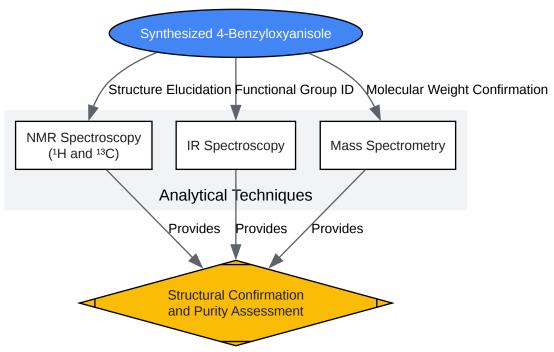


Figure 2: Characterization Logic

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Caption: Figure 2: Characterization Logic

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- To cite this document: BenchChem. [Molecular weight and formula of 4-Benzyloxyanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189286#molecular-weight-and-formula-of-4-benzyloxyanisole]

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